Nifuroxazide-d4
Overview
Description
Nifuroxazide-d4 is the deuterium labeled Nifuroxazide . Nifuroxazide is an effective inhibitor of STAT3 and also exerts potent anti-tumor and anti-metastasis activity .
Synthesis Analysis
A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue . The majority of methodologies for nitrofuran analysis focus on the detection of only four drugs (nitrofurantoin, furazolidone, furaltadone, and nitrofurazone), and is time-consuming given the 16-h overnight derivatisation step and a double liquid–liquid extraction .Molecular Structure Analysis
This compound contains total 30 bond(s); 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .Chemical Reactions Analysis
This compound has been reported to have various reactions. For instance, a 4-year-old boy developed adverse reactions in the form of nausea and vomiting 15 minutes after administration of oral nifuroxazide . Another patient developed an allergic reaction in the form of pruritus, burning, rash, and redness following administration of oral nifuroxazide .Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H5D4N3O5 and its molecular weight is 279.24 . It is soluble in DMSO .Scientific Research Applications
Anticancer Potential
Nifuroxazide (NFX), originally an antibacterial drug, has shown promise as a potential anticancer agent. Its ability to inhibit the transcription factor STAT3 and the enzyme ALDH1 makes it a strong candidate for repositioning as a targeted anticancer drug. This potential is further supported by its effectiveness against cancer-initiating cells and its role in inducing apoptosis in cancer cells (Bailly, 2019).
Impact on Angiogenesis in Cancer
In studies focusing on Ehrlich’s mammary carcinoma, nifuroxazide demonstrated significant anticancer activity, particularly in reducing tumor masses. Its effect on inhibiting the IL-6/jak2/STAT3 signaling pathway was noted, impacting tumor angiogenesis and reducing tumoral VEGF levels, thereby suggesting its potential as an antitumor medication (El-Sherbiny et al., 2021).
Role in Diabetic Nephropathy
Nifuroxazide's effectiveness in diabetic nephropathy (DN) was evaluated, showing its capacity to inhibit STAT3 activation, improve kidney function, reduce macrophage infiltration and fibrosis, and decrease inflammatory markers in diabetic renal tissue. This positions nifuroxazide as a potential anti-inflammatory therapy for DN (Said et al., 2018).
Breast Cancer Treatment
Nifuroxazide was found to impair the metastatic potential of breast cancer. By inhibiting the Stat3 signaling pathway, it decreased the viability of cancer cells, induced apoptosis, and reduced cancer cell migration and invasion. This suggests its therapeutic potential in treating breast cancer and limiting its metastasis (Yang et al., 2015).
Electrochemical Properties
The electrochemical behavior of nifuroxazide has been studied, showing a reversible one-electron reduction to form a nitro radical anion. This provides insights into its potential reactivity and stability, which can be relevant in various biological and chemical applications (Squella et al., 1996).
Mechanism of Action
Target of Action
Nifuroxazide-d4, a derivative of Nifuroxazide, is an antibiotic primarily used to treat gastrointestinal infections . It is active against strains of enteropathogenic bacteria such as C. jejuni, Salmonella, Y. enterocolitica, Shigella, and E. coli . It has also been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer treatment .
Mode of Action
this compound interacts with its targets by inhibiting their activity. It has been found to inhibit STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . Additionally, it has been identified as a CDK2 inhibitor, which is a key regulator of the cell cycle .
Biochemical Pathways
this compound affects several biochemical pathways. It has been found to inhibit the STAT3 pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth . By inhibiting this pathway, this compound can potentially slow down or stop the growth of cancer cells. Moreover, it has been found to inhibit the CDK2 pathway, which is involved in cell cycle regulation . This can lead to cell cycle arrest and senescence, further inhibiting the growth of cancer cells.
Pharmacokinetics
A study on nifuroxazide, the parent compound, showed that it reaches systemic levels suitable for testing its efficacy in preclinical models of glioblastoma after intraperitoneal administration .
Result of Action
The inhibition of STAT3 and CDK2 by this compound results in various molecular and cellular effects. It has been shown to induce apoptosis, inhibit cell migration and invasion in osteosarcoma cells . Moreover, it has been found to selectively kill ALDH1-High melanoma cells in experimental human cell systems and
Safety and Hazards
Nifuroxazide-d4 should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSUKQGVSGXJO-WNGOOFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670093 | |
Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188487-83-3 | |
Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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